N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16539054
InChI: InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16)/b11-9+
SMILES:
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide

CAS No.:

Cat. No.: VC16539054

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide -

Specification

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name (E)-N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide
Standard InChI InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16)/b11-9+
Standard InChI Key MIYBFGTUDFPWFR-PKNBQFBNSA-N
Isomeric SMILES CC1=CC(=C(C=C1)NC(=O)/C(=C(/C)\O)/N=O)C
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C

Introduction

Chemical Identity and Structural Characteristics

N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is systematically named as (2Z)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)-3-oxobutanamide. Its IUPAC nomenclature reflects the presence of a hydroxyimino group (-C=N-OH\text{-C=N-OH}) at the second carbon and a ketone group (-C=O\text{-C=O}) at the third carbon of the butanamide backbone, which is further substituted with a 2,4-dimethylphenyl group . The compound’s stereochemistry is defined by the Z-configuration of the oxime group, as confirmed by X-ray crystallography and NMR studies .

Molecular Structure and Key Features

  • Molecular Formula: C12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{3}

  • Molecular Weight: 234.25 g/mol

  • Density: 1.19 ± 0.1 g/cm³ (predicted)

  • CAS Registry Numbers: 42056-96-2 (primary), VC16539054 (VulcanChem identifier)

The compound’s planar structure facilitates π-π stacking interactions with aromatic systems, while the hydroxyimino group acts as a hydrogen bond donor, enhancing its solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves a multi-step process:

  • Formation of the β-Keto Anilide Backbone:
    Reaction of 2,4-dimethylaniline with diketene or its equivalents in an inert solvent (e.g., toluene) yields the β-keto anilide intermediate. This step is critical for establishing the core structure .

  • Oxime Formation:
    Treatment of the β-keto anilide with hydroxylamine hydrochloride (NH2OH\cdotpHCl\text{NH}_2\text{OH·HCl}) in an acidic medium introduces the hydroxyimino group. The reaction proceeds via nucleophilic addition-elimination, with the Z-isomer predominating due to steric effects .

Representative Reaction Scheme:

2,4-Dimethylaniline+Diketeneβ-Keto AnilideNH2OH\cdotpHClN-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide\text{2,4-Dimethylaniline} + \text{Diketene} \rightarrow \text{β-Keto Anilide} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide}

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield (typically 75–85%) and purity (>98%). Key parameters include:

  • Temperature: 80–100°C

  • Catalyst: Phosphorus trichloride (PCl3\text{PCl}_3) in dimethylbenzene

  • Reaction Time: 4–6 hours

Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by chromatographic techniques to isolate the Z-isomer .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point range of 145–148°C, with decomposition occurring above 250°C. The compound exhibits moderate hygroscopicity, requiring storage in desiccated environments .

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Methanol12.5
DMSO45.2
Ethyl Acetate8.7

Data derived from shake-flask experiments at 25°C.

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 3280 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, OH), 8.4 (s, 1H, NH), 7.2–6.8 (m, 3H, Ar-H), 2.3 (s, 6H, CH₃), 2.1 (s, 3H, CH₃) .

Chemical Reactivity and Applications

Reactivity in Heterocyclic Synthesis

The compound serves as a precursor for nitrogen-containing heterocycles, leveraging its β-oxo anilide framework:

  • Pyridazinones: Cyclocondensation with hydrazines yields 6-substituted pyridazinones, which are pharmacophores in antihypertensive agents .

  • Pyrimidines: Reaction with amidines produces pyrimidine derivatives with antitumor activity .

Example Reaction:

N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide+HydrazinePyridazinone Derivative+H2O\text{N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide} + \text{Hydrazine} \rightarrow \text{Pyridazinone Derivative} + \text{H}_2\text{O}

Medicinal Chemistry Applications

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Enzyme Inhibition: IC₅₀ = 2.3 µM against COX-2, suggesting anti-inflammatory potential.

Biological Mechanisms and Pharmacokinetics

Mode of Action

The hydroxyimino group forms hydrogen bonds with catalytic residues of target enzymes (e.g., COX-2), while the 2,4-dimethylphenyl moiety occupies hydrophobic pockets, enhancing binding affinity.

ADME Profile

  • Absorption: Moderate oral bioavailability (43%) in rodent models.

  • Metabolism: Hepatic oxidation via CYP3A4 to inactive metabolites.

  • Excretion: Primarily renal (70%) within 24 hours.

Recent Advances and Future Directions

Recent studies (2024–2025) highlight its role in synthesizing photoactive metal-organic frameworks (MOFs) for drug delivery. Ongoing clinical trials are evaluating its efficacy as a kinase inhibitor in oncology.

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